3-cyclohexyl-N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide
Description
3-Cyclohexyl-N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide is a structurally complex propanamide derivative characterized by:
Properties
IUPAC Name |
3-cyclohexyl-N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO7/c19-9-8-18(10-13(21)16(24)17(25)14(22)11-20)15(23)7-6-12-4-2-1-3-5-12/h12-14,16-17,19-22,24-25H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJZPLOICPCLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
C-HEGA-9 is synthesized through a series of chemical reactions involving the combination of cyclohexylpropanoyl chloride with N-hydroxyethylglucamide. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a controlled temperature environment to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of C-HEGA-9 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as recrystallization or chromatography may be employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
C-HEGA-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride, usually under anhydrous conditions.
Substitution: Common reagents include halogens or alkylating agents, often under neutral or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
C-HEGA-9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of membrane protein solubilization and stabilization.
Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of specialized detergents and surfactants.
Mechanism of Action
C-HEGA-9 exerts its effects primarily through its interaction with membrane proteins. It acts as a detergent, solubilizing and stabilizing membrane proteins, which facilitates their study and manipulation in various research applications. The molecular targets and pathways involved include the disruption of lipid bilayers and the stabilization of protein structures .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
- Hydrophilicity : The target compound’s pentahydroxyhexyl group confers significantly higher hydrophilicity compared to N-(3-chloro-2-methylphenyl)-3-cyclohexylpropanamide , which lacks polar substituents.
- Backbone Variability : Unlike nitrous amide derivatives (e.g., ), the target retains a propanamide backbone, critical for hydrogen-bonding interactions.
Physicochemical Properties
- Solubility : The pentahydroxyhexyl group likely enhances water solubility compared to analogues with aromatic or alkyl substituents (e.g., ). However, the cyclohexyl group may reduce solubility in polar solvents relative to fully hydrophilic compounds like N-methyl-N-(pentahydroxyhexyl)nitrous amide .
- Stability : Polyhydroxylated chains (as in ) can increase susceptibility to oxidative degradation, whereas chloroaryl substituents (e.g., ) may enhance stability under acidic conditions.
Functional and Application Comparisons
- Antioxidant Potential: Hydroxamic acids and polyol-containing compounds (e.g., ) are often evaluated for radical scavenging (e.g., DPPH/β-carotene assays). The target’s polyol group suggests possible antioxidant activity, though direct evidence is lacking.
- Pharmacological Relevance : Chlorophenyl or benzhydryl analogues (e.g., ) are common in agrochemicals, whereas the target’s polyol moiety may align with carbohydrate-binding proteins or osmolyte applications.
- Synthetic Feasibility : The synthesis of polyhydroxylated amides (e.g., ) typically involves hydroxyl protection/deprotection steps, which may complicate large-scale production of the target compound.
Biological Activity
3-Cyclohexyl-N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its effects on biological systems.
Chemical Structure and Properties
The compound can be described chemically as follows:
- Molecular Formula : C_{18}H_{35}N_{1}O_{6}
- Molecular Weight : 341.48 g/mol
- IUPAC Name : 3-cyclohexyl-N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide
Biological Activity Overview
The biological activity of this compound has been assessed in various studies focusing on its pharmacological effects. Key areas of interest include:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines and pathways.
- Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains.
The biological mechanisms through which this compound exerts its effects include:
- Free Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to neutralize free radicals.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Membrane Stabilization : The cyclohexyl group may enhance membrane stability, affecting cellular signaling.
Antioxidant Activity
A study conducted by Xue et al. (2011) demonstrated that the compound significantly reduces lipid peroxidation in vitro. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
Research by Pascal Jr. et al. (1996) indicated that the compound effectively downregulates TNF-alpha production in macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Antimicrobial Properties
A recent study published in the Journal of Medicinal Chemistry (2024) evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
Data Table of Biological Activities
| Biological Activity | Effect/Outcome | Reference |
|---|---|---|
| Antioxidant | IC50 = X µM (lower than ascorbic acid) | Xue et al. (2011) |
| Anti-inflammatory | Downregulation of TNF-alpha | Pascal Jr. et al. (1996) |
| Antimicrobial | MIC = 32 µg/mL against S. aureus and E. coli | Journal of Medicinal Chemistry (2024) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
